Cas no 749-02-0 (Spiperone)

Spiperone structure
Spiperone structure
Nome del prodotto:Spiperone
Numero CAS:749-02-0
MF:C23H26FN3O2
MW:395.46984910965
CID:566136
PubChem ID:5265

Spiperone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,8-Triazaspiro[4.5]decan-4-one,8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-
    • Spiperone
    • 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • SPIPERONE,SELECTIVE ANTOGONIST FOR DOPAMINE D2 RECEPTOR
    • Espiperona
    • R 5147
    • Spiperonum
    • Spiroperidol
    • Spiropitan
    • NSC757864
    • KBio2_004191
    • CHEMBL267930
    • Spectrum3_001460
    • GTPL3300
    • SR-01000000261-8
    • 8-[4-(4-fluorophenyl)-4-oxo-butyl]-4-phenyl-2,4,8-triazaspiro[4.5]decan-1-one
    • Spiropitan (TN)
    • SCHEMBL116031
    • Spiperonum [INN-Latin]
    • REGID_for_CID_5265
    • Spiroperidol;R-5147
    • 1,8-Triazaspiro[4.5]decan-4-one, 8-[3-(p-fluorobenzoyl)propyl]-1-phenyl-
    • BSPBio_000196
    • HMS2235E11
    • NCGC00022260-05
    • Prestwick0_000288
    • CS-0013110
    • KBioSS_001623
    • CCG-38975
    • MLS000028615
    • Spiroperidone
    • 4X6E73CJ0Q
    • 8-(3-p-Fluorobenzoyl-1-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane
    • HMS2092H17
    • SPIPERONE [MART.]
    • KBio1_000566
    • NCGC00015964-11
    • HMS1568J18
    • [3H]-Spiroperidol
    • Lopac0_001069
    • HMS1921L09
    • Prestwick1_000288
    • NCGC00015964-05
    • HMS3712J18
    • SIP
    • Spectrum4_000451
    • DTXSID5045205
    • NSC 170983
    • NCGC00015964-02
    • IDI1_000566
    • 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-1-phenyl-
    • UNII-4X6E73CJ0Q
    • BRN 0632204
    • KBio3_002459
    • Spectrum2_001426
    • SPBio_002415
    • SPIPERONE [WHO-DD]
    • BSPBio_002959
    • SPIPERONE [USAN]
    • NSC170983
    • NSC-170983
    • SDCCGSBI-0051039.P004
    • NCGC00015964-07
    • 1,3,8-Triazaspiro[4.5]decan-4-one, 8-[3-(p-fluorobenzoyl)propyl]-1-phenyl-
    • AB00052224
    • Spiperone (JAN/USAN)
    • WLN: T6N DXTJ A3VR DF& D-& CT5MVXN EHJ DR
    • Tox21_110269
    • Lopac-S-7395
    • GTPL99
    • Opera_ID_1551
    • MFCD00055099
    • AB00052224_16
    • 8-[4-(4-fluorophenyl)-4-oxidanylidene-butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • 1,3,8-Triazaspiro[4.5]decan-4-one, 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-
    • Tox21_110269_1
    • NCGC00022260-06
    • Q3077150
    • AKOS024282958
    • Prestwick2_000288
    • BRD-K55468218-003-01-0
    • [3H]-spiperone
    • SPIPERONE [INN]
    • E 525
    • NCGC00015964-06
    • 8-[3-(p-Fluorobenzoyl)propyl]-1-phenyl-1,8-triazaspiro[4.5]decan-4-one
    • NCGC00022260-02
    • 1-(4-Fluorophenyl)-4-(4-hydroxy-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-8-yl)-1-butanone #
    • CAS-749-02-0
    • NCGC00016536-01
    • 8-[4-(4-fluorophenyl)-4-keto-butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • Butyrophenone, 4'-fluoro-4-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decan-8-yl)-
    • BRD-K55468218-001-05-5
    • TQP0726
    • SMR000058674
    • KBio2_001623
    • EINECS 212-024-0
    • NCGC00022260-07
    • cid_5265
    • 8-(3-(p-Fluorobenzoyl)propyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
    • HMS2089E16
    • 749-02-0
    • SR-01000000261
    • SPIPERONE [MI]
    • Tocris-0995
    • [3H]spiperone
    • HMS501M08
    • MLS001076321
    • Spiperone, solid
    • DTXCID3025205
    • SPIPERONE [JAN]
    • 1,8-Triazaspiro[4.5]decan-4-one, 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-
    • NCGC00015964-25
    • BDBM21397
    • NCGC00015964-09
    • regid855701
    • 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4-(4-fluorophenyl)-4-oxobutyl)-1-phenyl-
    • R-5147
    • KBio2_006759
    • SBI-0051039.P003
    • AB00052224-15
    • NS00042134
    • NCGC00022260-04
    • 4-Phenyl-8-[3-(4-fluorobenzoyl)propyl]-1-oxo-2,4,8-triazaspiro[4,5]decane
    • NCGC00015964-17
    • MS-26659
    • DivK1c_000566
    • Prestwick_624
    • NSC-757864
    • FT-0674639
    • Spiperone [USAN:INN:BAN:JAN]
    • NCGC00015964-12
    • NCGC00015964-08
    • 8-[3-(p-Fluorobenzoyl)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • CHEBI:9233
    • Pharmakon1600-01501152
    • NINDS_000566
    • NCGC00015964-04
    • Spectrum_001143
    • NCGC00015964-01
    • BPBio1_000216
    • SPECTRUM1501152
    • D01051
    • 8-[4-(4-fluorophenyl)-4-oxo-butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • NCGC00015964-10
    • 8-(4-(4-Fluorophenyl)-4-oxobutyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • Prestwick3_000288
    • HY-B1371
    • SR-01000000261-5
    • KBioGR_000862
    • NCGC00015964-13
    • Espiperona [INN-Spanish]
    • SPBio_001532
    • Spectrum5_000987
    • HMS2095J18
    • NCGC00015964-03
    • HMS3371L01
    • L000569
    • BRD-K55468218-001-26-1
    • BRD-K55468218-003-02-8
    • DA-77979
    • MDL: MFCD00055099
    • Inchi: InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)
    • Chiave InChI: DKGZKTPJOSAWFA-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=CC=C(F)C=C1)CCCN2CCC3(CC2)N(CNC3=O)C4=CC=CC=C4

Proprietà calcolate

  • Massa esatta: 395.20100
  • Massa monoisotopica: 395.201
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 577
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • Superficie polare topologica: 52.6A^2
  • XLogP3: niente

Proprietà sperimentali

  • Densità: 1.1714 (estimate)
  • Punto di fusione: 190-193.60C
  • Punto di ebollizione: 605.6±65.0 °C at 760 mmHg
  • Punto di infiammabilità: 320.0±34.3 °C
  • Solubilità: H2O: slightly soluble0.2mg/mL
  • PSA: 52.65000
  • LogP: 3.54880
  • Pressione di vapore: 0.0±1.8 mmHg at 25°C

Spiperone Informazioni sulla sicurezza

  • Parola segnale:warning
  • Dichiarazione di pericolo: H303+H313+H333
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • WGK Germania:3
  • Codice categoria di pericolo: 22-63
  • Istruzioni di sicurezza: 36/37
  • RTECS:XX8925000
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22; R63
  • Condizioni di conservazione:Refrigerator

Spiperone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S682000-5mg
Spiperone
749-02-0
5mg
$ 81.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0280-50 mg
Spiperone
749-02-0 99.42%
50mg
¥1648.00 2022-02-28
TRC
S682000-250mg
Spiperone
749-02-0
250mg
$ 362.00 2023-09-06
TRC
S682000-100mg
Spiperone
749-02-0
100mg
$ 193.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0280-10 mg
Spiperone
749-02-0 99.42%
10mg
¥536.00 2022-02-28
MedChemExpress
HY-B1371-5mg
Spiperone
749-02-0 ≥95.0%
5mg
¥500 2024-04-19
1PlusChem
1P003UVP-100mg
Spiperone
749-02-0 99.00%
100mg
$240.00 2025-02-20
MedChemExpress
HY-B1371-100mg
Spiperone
749-02-0 ≥95.0%
100mg
¥2400 2024-04-19
Aaron
AR003V41-25mg
Spiperone
749-02-0 95%
25mg
$165.00 2025-01-22
Aaron
AR003V41-50mg
Spiperone
749-02-0 95%
50mg
$231.00 2025-01-22

Spiperone Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.